四氢氯化 SB 747651

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

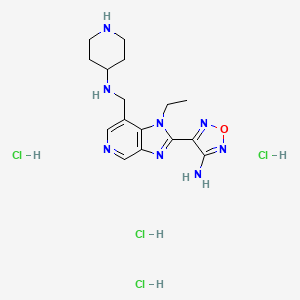

SB 747651A tetrahydrochloride is a potent and ATP-competitive inhibitor of mitogen- and stress-activated kinase 1 (MSK1) with an IC50 value of 11 nM . It targets the N-terminal kinase domain and inhibits MSK1, MSK2, PKA, PKB, RSK, and p70 S6K activity in cells. This compound is soluble in water and DMSO .

Molecular Structure Analysis

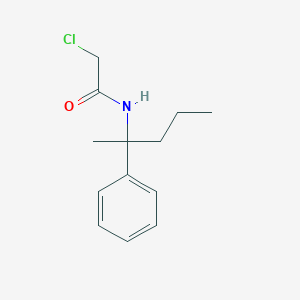

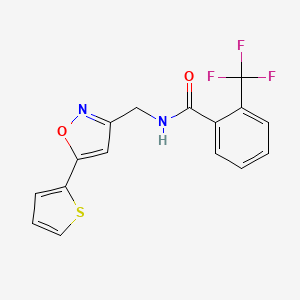

SB 747651A tetrahydrochloride has the following chemical structure: !SB 747651A tetrahydrochloride .Chemical Reactions Analysis

SB 747651A is an ATP-competitive inhibitor that affects MSK1 activity. It also inhibits other AGC group kinases. In vitro, it fully inhibits MSK activity at 5-10 μM .科学研究应用

SB-747651A 的表征

细胞作用表征: SB-747651A 是一种改进的 MSK1(丝裂原和应激激活激酶 1)抑制剂。它在体外和细胞中都有效,显示出抑制 MSK 活性和调节巨噬细胞中细胞因子产生的作用 (Naqvi et al., 2012).

对中性粒细胞募集的影响: 该化合物调节趋化因子诱导的中性粒细胞募集。SB-747651A 改变募集级联中的各个步骤,影响中性粒细胞粘附、迁移和移动 (Hossain et al., 2017).

其他相关研究

脂蛋白相关磷脂酶 A2: 对类似化合物 SB-222657 的研究表明其在抑制脂蛋白相关磷脂酶 A2 中的作用,表明其在动脉粥样硬化中具有促炎作用 (Macphee et al., 1999).

腐蚀缝隙中的 pH 值和氯离子浓度: 尽管与 SB-747651A 没有直接关系,但对 7475 铝合金等材料的研究提供了对材料科学中使用的分析方法的见解 (Alavi & Cottis, 1987).

锑 (Sb) 的生物地球化学: 对锑的生物地球化学和环境影响的研究为理解像 SB-747651A 这样的化合物在环境中的行为提供了更广泛的背景 (Herath et al., 2017).

作用机制

Target of Action

SB747651A, also known as SB 747651 tetrahydrochloride or 4-(1-ethyl-7-((piperidin-4-ylamino)methyl)-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine tetrahydrochloride, is a potent, ATP-competitive inhibitor of mitogen- and stress-activated kinase 1 (MSK1) with an IC50 of 11 nM . It targets the N-terminal kinase domain . In addition to MSK1, SB747651A also inhibits other kinases such as PRK2, RSK1, p70S6K, and ROCK-II .

Mode of Action

SB747651A interacts with its targets in an ATP-competitive manner . It thwarts the intraluminal crawling of adherent neutrophils to optimal sites of emigration . SB747651A significantly increases transmigration time and detachment time, affecting mechanisms that regulate transendothelial migration of neutrophils in response to CXCL2 chemotactic gradient .

Biochemical Pathways

SB747651A affects multiple biochemical pathways. It reduces phosphorylation levels of several MAP-kinases and alters glycogen metabolism . Specifically, it decreases phosphorylation levels of mTOR, CREB, GSK3, and GYS1, leading to altered glycogen metabolism and formation of intracellular reactive oxygen species .

Pharmacokinetics

It’s worth noting that the compound’s action can be observed in vivo at doses of 25 mg/kg administered 5 days/week for 8 weeks , suggesting that it has suitable bioavailability for in vivo studies.

Result of Action

In vitro, concentrations of 5-10 µM SB747651A reduce cell proliferation, spheroid formation, migration, and chemoresistance, while apoptotic cell death increases . In vivo, SB747651A treatment significantly prolongs survival of mice with intracranial glioblastoma xenografts . It also results in increased neutrophil adhesion 3.5~4.5 hours following stimulation with CXCL2 .

Action Environment

The environment can influence the action, efficacy, and stability of SB747651A. For instance, in the context of inflammation, SB747651A affects neutrophil extravasation by increasing neutrophil emigration only at 3 and 4 hours in a mouse peritonitis model of acute inflammation . .

生化分析

Biochemical Properties

SB747651A inhibits MSK1 with an IC50 value of 11 nM . It also inhibits other kinases such as PRK2 (double-stranded-RNA-dependent protein kinase 2), RSK1 (ribosomal S6 kinase 1), p70 S6K (S6K is S6 kinase) (p70 RSK) and ROCK-II (Rho-associated protein kinase 2) with a similar potency to MSK1 . These kinases are part of the MAPK/ERK Pathway, which plays a crucial role in regulating transcription downstream of the ERK1/2 (extracellular-signal-regulated kinase 1/2) and p38α MAPKs (mitogen-activated protein kinases) via the phosphorylation of CREB (cAMP-response-element-binding protein) and histone H3 .

Cellular Effects

In cells, SB747651A fully inhibits MSK activity at concentrations of 5–10 μM . It has been found to inhibit the production of the anti-inflammatory cytokine IL-10 (interleukin-10) in wild-type macrophages following LPS (lipopolysaccharide) stimulation . Both SB747651A and MSK1/2 knockout resulted in elevated pro-inflammatory cytokine production by macrophages in response to LPS . In glioblastoma spheroid cultures, concentrations of 5-10 µM SB747651A reduced cell proliferation, spheroid formation, migration and chemoresistance, while apoptotic cell death increased .

Molecular Mechanism

SB747651A exerts its effects at the molecular level by inhibiting the activity of MSK1 and other kinases, thereby affecting the phosphorylation of CREB and histone H3 . This leads to altered glycogen metabolism and formation of intracellular reactive oxygen species . It also reduces the expression levels of the cancer stemness marker SOX2 in treated tumor cells .

Temporal Effects in Laboratory Settings

The effects of SB747651A have been observed over time in laboratory settings. It has been shown to fully inhibit MSK activity in cells at concentrations of 5–10 μM . The long-term effects of SB747651A on cellular function have been observed in in vitro and in vivo studies, where it significantly prolonged survival of mice with intracranial glioblastoma xenografts .

Dosage Effects in Animal Models

In animal models, SB747651A has shown to affect neutrophil extravasation by increasing neutrophil emigration only at 3 and 4 hours in a mouse peritonitis model of acute inflammation at a dosage of 3 mg/kg . No adverse effects were observed in vivo at doses of 25 mg/kg administered 5 days/week for 8 weeks .

Metabolic Pathways

SB747651A is involved in the MAPK/ERK Pathway and the PI3k-Akt-mTOR pathway . It inhibits MSK1/2 and RSK1/2 in the MAPK pathway, and Akt as well as p70S6K in the PI3k-Akt-mTOR pathway .

Subcellular Localization

Given that it targets MSK1 and MSK2, which are nuclear protein kinases , it can be inferred that SB747651A likely localizes to the nucleus where it can exert its inhibitory effects.

属性

IUPAC Name |

4-[1-ethyl-7-[(piperidin-4-ylamino)methyl]imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine;tetrahydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N8O.4ClH/c1-2-24-14-10(8-20-11-3-5-18-6-4-11)7-19-9-12(14)21-16(24)13-15(17)23-25-22-13;;;;/h7,9,11,18,20H,2-6,8H2,1H3,(H2,17,23);4*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBYSIGKTZDYOGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=NC=C2CNC3CCNCC3)N=C1C4=NON=C4N.Cl.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26Cl4N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-thiazole-4-carboxamide](/img/structure/B2636626.png)

![N1-(2-morpholinoethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2636633.png)

![N-{4-[bis(propan-2-yl)amino]but-2-yn-1-yl}cyclopentanecarboxamide](/img/structure/B2636638.png)

![N-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B2636641.png)

![N-(cyanomethyl)-N-methyl-2-[(trifluoromethyl)sulfanyl]pyridine-3-carboxamide](/img/structure/B2636648.png)